

A Comprehensive Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline

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Compound of Interest

Compound Name: 8-Bromo-2-chloro-6-fluoroquinazoline

Cat. No.: B592063

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An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a detailed overview of **8-Bromo-2-chloro-6-fluoroquinazoline**, a halogenated heterocyclic compound. Belonging to the quinazoline family, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique electronic and steric properties, making it a compound of interest for developing novel therapeutic agents. The quinazoline scaffold itself is known for its potential in creating anticancer and antiviral drugs.^[1]

Molecular Structure and Physicochemical Properties

8-Bromo-2-chloro-6-fluoroquinazoline is a solid compound at room temperature.^[2] Its structure is characterized by a bicyclic system composed of a pyrimidine ring fused to a benzene ring, which is substituted with three halogen atoms. The precise arrangement of these atoms is critical to its chemical reactivity and potential biological activity.

Chemical Identifiers and Properties

The key quantitative and identifying data for **8-Bromo-2-chloro-6-fluoroquinazoline** are summarized in the table below.

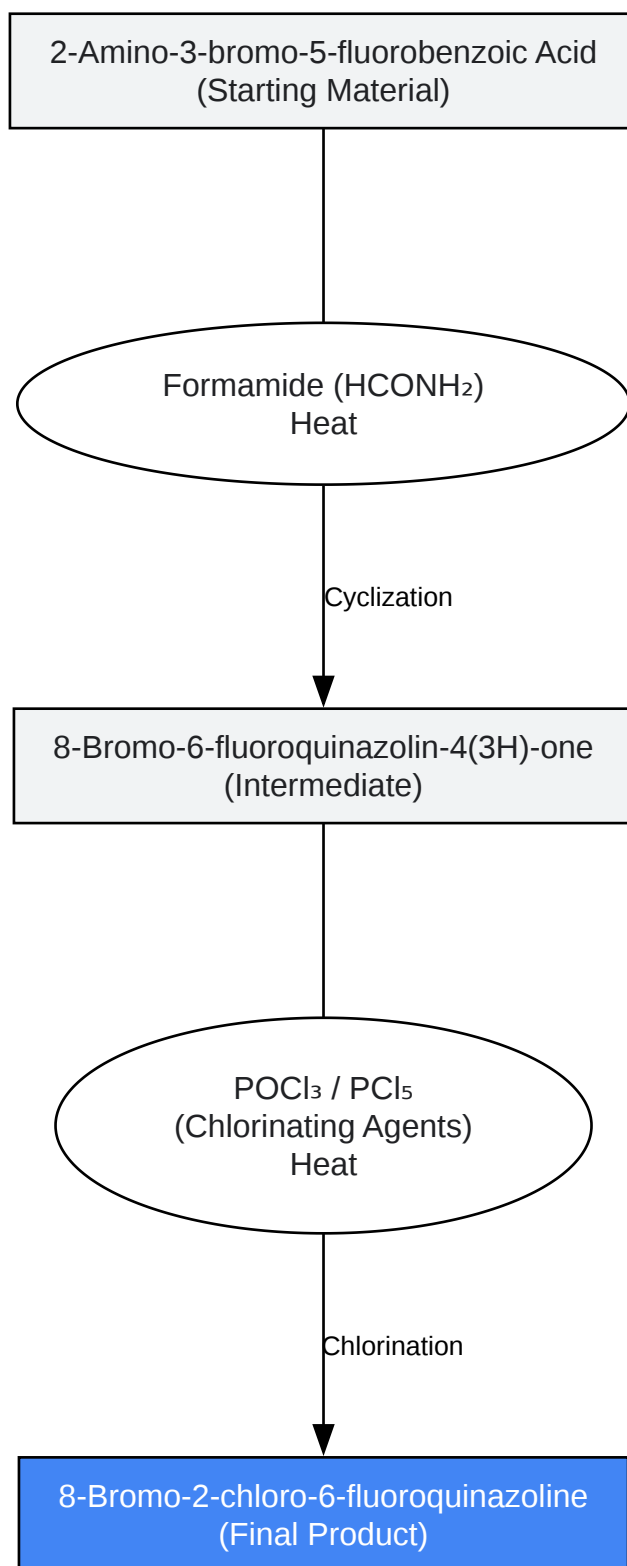
Property	Value	Reference(s)
IUPAC Name	8-bromo-2-chloro-6-fluoroquinazoline	[3]
Synonyms	8-Bromo-2-chloro-6-fluoro-quinazoline; Quinazoline, 8-bromo-2-chloro-6-fluoro-	[2]
CAS Number	953039-63-9	[2][3]
Molecular Formula	C ₈ H ₃ BrClFN ₂	[2][3][4]
Molecular Weight	261.4782 g/mol	[2]
Physical Form	Solid	[2]
InChI	InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H	[2]
InChIKey	XTEWVYPXKPYPRE-UHFFFAOYSA-N	[2][3][4]
Canonical SMILES	<chem>C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F</chem>	[4]
Predicted XlogP	3.3	[4]
Purity (Commercial)	Available as 95% or 97%	[2][3]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **8-Bromo-2-chloro-6-fluoroquinazoline** is not readily available in the searched literature, a logical synthetic route can be proposed based on established quinazoline chemistry. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative with a cyanating agent, followed by chlorination.

Proposed Synthetic Workflow

The diagram below illustrates a plausible multi-step synthesis starting from 2-amino-3-bromo-5-fluorobenzoic acid. This pathway involves an initial cyclization to form the quinazolinone core, followed by chlorination to yield the final product.



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Caption: Proposed synthesis of **8-Bromo-2-chloro-6-fluoroquinazoline**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate)

- In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).
- Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Pour the cooled mixture into ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 8-Bromo-6-fluoroquinazolin-4(3H)-one.
- Recrystallize from ethanol or a similar suitable solvent for purification.

Step 2: Synthesis of **8-Bromo-2-chloro-6-fluoroquinazoline** (Final Product)

- To a flask containing the dried 8-Bromo-6-fluoroquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl_3 , 5-10 equivalents) and a catalytic amount of phosphorus pentachloride (PCl_5 , ~0.1 equivalents).
- Add a few drops of a tertiary amine (e.g., N,N-dimethylaniline) to catalyze the reaction.
- Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
- After the reaction is complete, carefully remove the excess POCl_3 under reduced pressure.
- Pour the residue slowly onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.

- Collect the solid product by filtration, wash with water, and dry.
- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure **8-Bromo-2-chloro-6-fluoroquinazoline**.

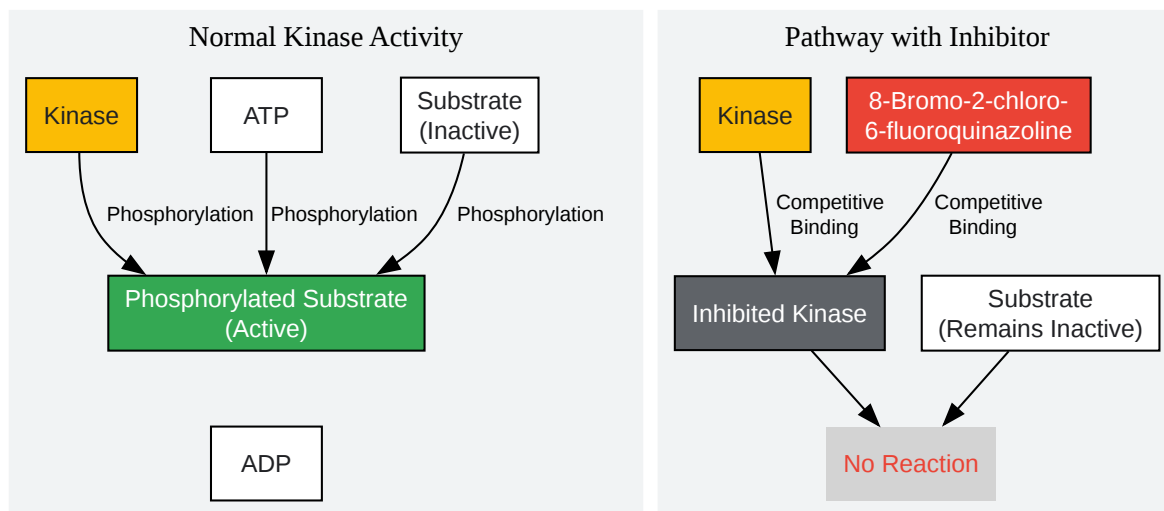
Potential Biological Applications & Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. Related fluoro- and bromo-substituted quinazolines have been investigated as selective kinase inhibitors.^[5] For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, which induced apoptosis and arrested the cell cycle in cancer cell lines.^[5]

Given its structural similarity, **8-Bromo-2-chloro-6-fluoroquinazoline** is a candidate for investigation as an inhibitor of various kinases involved in cell proliferation and survival pathways.

Hypothetical Mechanism: Kinase Inhibition

The diagram below illustrates the general mechanism by which a small molecule inhibitor, such as a quinazoline derivative, could block a signaling pathway. By competitively binding to the ATP-binding pocket of a kinase, the inhibitor prevents the phosphorylation of a downstream substrate, thereby interrupting the signal cascade.



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Caption: Conceptual diagram of competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of **8-Bromo-2-chloro-6-fluoroquinazoline** as a kinase inhibitor, a standard in vitro kinase assay can be performed.

- Reagents and Materials: Target kinase enzyme, appropriate substrate peptide, ATP, assay buffer, **8-Bromo-2-chloro-6-fluoroquinazoline** (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ or similar).
- Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the K_m value). f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). g. Stop the reaction and measure the kinase activity. This is typically done by quantifying the amount of ADP produced or the amount of

phosphorylated substrate. h. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC_{50} value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

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